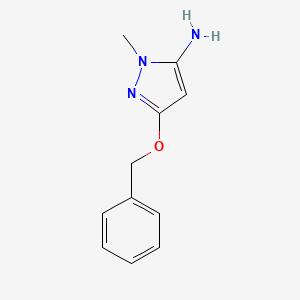

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a benzyloxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Acylation and Imidazole Ring Formation

The amino group at position 5 undergoes nucleophilic acylation, enabling the synthesis of fused imidazole-pyrazole systems. Key reactions include:

-

Formylation : Treatment with formic acid and acetic anhydride produces 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives. Cyclization is achieved using sodium hydride (NaH) .

-

Chloroacetylation : Reaction with chloroacetyl chloride in basic conditions yields 3H-imidazo[1,2-b]pyrazo-2-ol derivatives (Scheme 1) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formylation | Ac₂O–HCOOH, NaH, RT | Imidazo[1,2-b]pyrazole | 70–85% | |

| Chloroacetylation | ClCOCH₂Cl, base, 0°C | Imidazo[1,2-b]pyrazo-2-ol | 65–78% |

Aza-Wittig and Heterocyclization Reactions

The amino group participates in aza-Wittig reactions to form phosphoranylidene intermediates, which react with electrophiles:

-

Phosphorane Intermediate : Reaction with P(Ph)₃/C₂Cl₆ generates 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole. Subsequent treatment with chloroketones yields imidazo[1,2-b]pyrazoles (Scheme 2) .

-

Nitroso Derivatives : Interaction with hydroximoyl chlorides produces 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles .

Multi-Component Reactions (MCRs)

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole serves as a building block in MCRs:

-

Knoevenagel Condensation : Reacts with aldehydes and isocyanides in acetonitrile (4-toluenesulfonic acid catalyst) to form N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amines (Scheme 3) .

-

Cyclocondensation : With aromatic aldehydes and isocyanides, it produces 2-aryl-5H-imidazolo[1,2-b]pyrazoles in 75–90% yields .

Oxidative and Reductive Transformations

-

Oxidation : The amino group can be oxidized to nitro derivatives using hydrogen peroxide or other oxidizing agents, though direct data for this compound is limited.

-

Reduction : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C), yielding 3-hydroxy derivatives, but experimental details require further validation.

Nucleophilic Substitution

The benzyloxy group undergoes nucleophilic displacement under acidic or basic conditions:

-

Demethylation : Treatment with concentrated H₂SO₄ removes the benzyl group, forming 3-hydroxy derivatives .

-

Alkylation : Reacts with alkyl halides in DMF (K₂CO₃) to introduce alkyl chains at position 3 .

Cycloaddition Reactions

-

1,3-Dipolar Cycloaddition : Reacts with diazomethane to form pyrazoline intermediates, which aromatize to trisubstituted pyrazoles (Scheme 4) .

-

Huisgen Cycloaddition : Copper-catalyzed reactions with alkynes yield triazole-fused pyrazoles, though specific examples are inferred from related compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole has been investigated for various applications:

Medicinal Chemistry

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidases, which are critical in neurotransmitter metabolism. This suggests applications in treating mood disorders and other neurological conditions .

- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in liver cancer models (HepG2). Studies have demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent .

Biological Studies

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the benzyloxy group may enhance the compound's ability to interact with inflammatory pathways .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Agricultural Chemistry

- Pesticide Development : The compound can serve as a building block for the synthesis of agrochemicals, including herbicides and fungicides. Its structural features may enhance the efficacy of these compounds against pests .

Case Study 1: Antitumor Activity

In vitro studies on HepG2 liver cancer cells revealed that this compound inhibited cell proliferation with an IC50 value indicating effective therapeutic concentrations. The mechanism involved apoptosis induction and modulation of cell cycle dynamics .

Case Study 2: Neuropharmacological Effects

Research into the compound's role as a monoamine oxidase inhibitor highlighted its potential for treating depression and anxiety disorders. Its ability to modulate neurotransmitter levels suggests it could be developed into a therapeutic agent for mood regulation .

Wirkmechanismus

The mechanism of action of 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 5-Amino-3-methyl-1H-pyrazole

- 5-Amino-3-(phenyl)-1H-pyrazole

- 5-Amino-3-(methoxy)-1H-pyrazole

Uniqueness

What sets 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxy group, in particular, enhances its potential for further functionalization and application in various fields .

Biologische Aktivität

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antioxidant research. This article reviews the current understanding of its biological properties, including anticancer effects, antioxidant activities, and structure-activity relationships (SARs) derived from various studies.

Anticancer Activity

Numerous studies have demonstrated the potential of 5-amino pyrazole derivatives, including this compound, as promising anticancer agents. The compound has shown efficacy against various cancer cell lines through mechanisms involving tubulin polymerization inhibition and apoptosis induction.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines:

- Breast Cancer : MCF-7 and MDA-MB-231

- Cervical Cancer : SiHa

- Prostate Cancer : PC-3

- Mechanism of Action : Molecular docking studies revealed that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation . Additionally, some derivatives were found to inhibit reactive oxygen species (ROS) production, contributing to their anticancer effects .

Antioxidant Activity

The antioxidant properties of 5-amino pyrazoles have been assessed using various assays, including the DPPH radical scavenging assay. These compounds demonstrated significant radical scavenging capabilities, which are crucial for mitigating oxidative stress implicated in cancer progression.

Key Findings:

- Derivatives with specific substituents showed enhanced antioxidant activity, with some compounds exhibiting IC50 values as low as 113–115 μM in inhibiting ROS production in human platelets .

- The presence of flexible alkyl chains at the N1 position of the pyrazole scaffold was linked to increased antioxidant activity, highlighting the importance of molecular structure in determining biological efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has identified several key factors that enhance its anticancer and antioxidant properties:

| Substituent | Effect on Activity |

|---|---|

| Hydroxy groups | Increased cytotoxicity against cancer cells |

| Alkyl chains at N1 | Enhanced antioxidant activity |

| Electron-donating groups | Potent anti-proliferative effects |

| Aromatic substitutions | Variable effects based on position |

These findings underscore the critical role of chemical structure in modulating the biological activity of pyrazole derivatives .

Case Studies

Several case studies illustrate the effectiveness of 5-amino pyrazoles:

- Study on Breast Cancer Cells : A series of synthesized derivatives were tested against MCF-7 and MDA-MB-231 cells, revealing that compounds with para-methoxy substitutions exhibited higher potency compared to those with electron-withdrawing groups .

- Combination Therapies : Research indicates that combining 5-amino pyrazoles with established chemotherapeutics may enhance overall efficacy while reducing side effects through targeted action on cancer cells .

Eigenschaften

IUPAC Name |

2-methyl-5-phenylmethoxypyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-10(12)7-11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJGJKZMJIADCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.